4-(Aziridin-1-yl)cinnoline
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Overview
Description
4-(Aziridin-1-yl)cinnoline is an organic compound characterized by the presence of an aziridine ring attached to a cinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aziridin-1-yl)cinnoline typically involves the reaction of cinnoline derivatives with aziridine. One common method includes the coupling of amines and alkenes via an electrogenerated dication, which allows for the transformation of alkenes into aziridines under basic conditions . This method is advantageous as it expands the scope of accessible N-alkyl aziridine products.
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to the sulfate ester followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 4-(Aziridin-1-yl)cinnoline undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under mild conditions.
Major Products:
Oxidation: Aziridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
4-(Aziridin-1-yl)cinnoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Aziridin-1-yl)cinnoline involves the nucleophilic attack on the aziridine ring, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the aziridine ring acts as a reactive intermediate . The molecular targets and pathways involved include interactions with nucleophiles such as DNA bases, leading to potential cross-linking and cytotoxic effects .
Comparison with Similar Compounds
Aziridine: A three-membered nitrogen-containing ring, similar in structure but lacking the cinnoline moiety.
Aziridin-1-yl oximes: Compounds with an aziridine ring attached to an oxime group, known for their cytotoxic activity.
Aziridin-1-yl methanone oximes: Similar to aziridin-1-yl oximes but with a methanone group, used in the synthesis of heterocyclic compounds.
Uniqueness: 4-(Aziridin-1-yl)cinnoline is unique due to the presence of both the aziridine ring and the cinnoline moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research in various scientific fields .
Properties
CAS No. |
68211-01-8 |
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Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
4-(aziridin-1-yl)cinnoline |
InChI |
InChI=1S/C10H9N3/c1-2-4-9-8(3-1)10(7-11-12-9)13-5-6-13/h1-4,7H,5-6H2 |
InChI Key |
SWSAUQISPPVZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CN=NC3=CC=CC=C32 |
Origin of Product |
United States |
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